molecular formula C20H24F2N4O3 B8070479 Aldumastat CAS No. 1957278-93-1

Aldumastat

Cat. No.: B8070479
CAS No.: 1957278-93-1
M. Wt: 406.4 g/mol
InChI Key: CMLVKUWQFZQPPS-YUNKPMOVSA-N
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Mechanism of Action

Target of Action

Aldumastat primarily targets ADAMTS-5 , a key enzyme involved in the degradation of aggrecan, a major component of cartilage . This makes ADAMTS-5 a promising target for the development of disease-modifying osteoarthritis drugs .

Mode of Action

This compound acts as a potent, selective, and orally active inhibitor of ADAMTS-5 . By inhibiting ADAMTS-5, it prevents the degradation of aggrecan , thereby reducing cartilage degradation in inflamed osteoarthritic joints .

Biochemical Pathways

The inhibition of ADAMTS-5 by this compound disrupts the normal catabolic activity in cartilage explants, leading to a reduction in the release of glycosaminoglycan . This disruption of the normal biochemical pathway is predicted to reduce cartilage degradation in osteoarthritic joints .

Pharmacokinetics

This compound has been shown to have excellent drug-like properties and pharmacokinetic profiles . It is orally bioavailable and has been investigated in clinical trials for its safety, tolerability, and pharmacokinetics . The pharmacokinetics of this compound in elderly individuals with osteoarthritis were found to be similar to those in healthy volunteers, potentially supporting once-daily oral treatment .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in cartilage proteoglycan loss and cartilage damage score, as well as a significant impact on subchondral bone sclerosis . These results provide support for the progression of this compound into clinical trials as a potential oral treatment for osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldumastat is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications to enhance its activity and selectivity. The synthetic route typically involves:

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

Aldumastat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified derivatives of this compound with altered activity and selectivity .

Scientific Research Applications

Properties

IUPAC Name

(5S)-5-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N4O3/c1-12-11-25(6-7-26(12)16-9-14(21)8-15(22)10-16)17(27)4-5-20(13-2-3-13)18(28)23-19(29)24-20/h8-10,12-13H,2-7,11H2,1H3,(H2,23,24,28,29)/t12-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLVKUWQFZQPPS-YUNKPMOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC(=CC(=C2)F)F)C(=O)CCC3(C(=O)NC(=O)N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=CC(=CC(=C2)F)F)C(=O)CC[C@@]3(C(=O)NC(=O)N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1957278-93-1
Record name Aldumastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1957278931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-5-cyclopropyl-5-(3-((S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl)-3-oxopropyl)imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALDUMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI4HZ6P03E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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